2,6-Dicyano-1-ethylpyridin-1-ium tetrafluoroborate
CAS No.: 54387-66-5
Cat. No.: VC7217313
Molecular Formula: C9H8BF4N3
Molecular Weight: 244.99
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 54387-66-5 |
---|---|
Molecular Formula | C9H8BF4N3 |
Molecular Weight | 244.99 |
IUPAC Name | 1-ethylpyridin-1-ium-2,6-dicarbonitrile;tetrafluoroborate |
Standard InChI | InChI=1S/C9H8N3.BF4/c1-2-12-8(6-10)4-3-5-9(12)7-11;2-1(3,4)5/h3-5H,2H2,1H3;/q+1;-1 |
Standard InChI Key | IUIZJRUBKOXEKU-UHFFFAOYSA-N |
SMILES | [B-](F)(F)(F)F.CC[N+]1=C(C=CC=C1C#N)C#N |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a 1-ethylpyridinium core modified with two cyano (-C≡N) groups at the 2- and 6-positions, forming a planar aromatic cation (Figure 1). The tetrafluoroborate anion stabilizes the structure through electrostatic interactions. The molecular formula is C₉H₉N₃·BF₄, with the following key structural features:
Property | Value |
---|---|
Molecular Formula | C₉H₉BF₄N₃ |
Molecular Weight | 244.99 g/mol |
CAS Registry Number | 54387-66-5 |
MDL Number | MFCD00956882 |
The cyano groups induce significant electron deficiency in the pyridinium ring, enhancing its Lewis acidity and susceptibility to nucleophilic attack .
Spectral and Physical Characteristics
Synthesis and Production
Synthetic Pathways
The synthesis of 2,6-dicyano-1-ethylpyridin-1-ium tetrafluoroborate likely involves a multi-step process:
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Quaternization: Pyridine is alkylated with ethyl bromide or ethyl triflate to form 1-ethylpyridinium bromide .
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Cyanation: The 2- and 6-positions of the pyridinium ring are nitrated, followed by substitution with cyanide groups via Rosenmund-von Braun or nucleophilic aromatic substitution reactions.
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Anion Exchange: The bromide counterion is replaced with tetrafluoroborate using NaBF₄ or HBF₄ in a metathesis reaction .
This route mirrors methods used for related ionic liquids, though specific reaction conditions remain proprietary .
Industrial Production
Global production is limited to specialized suppliers. As of 2025, Yantai ShengKailun Chemical Technology Co., Ltd. (China) and Sigma-Aldrich are the primary commercial sources . Production scales are likely small due to niche applications.
Supplier | Purity | Availability |
---|---|---|
Yantai ShengKailun Chemical | 55% | Bulk quantities |
Sigma-Aldrich | 98% | Research-scale |
Applications in Organic Synthesis and Materials Science
Catalysis
The compound’s strong electron-withdrawing groups make it effective in Friedel-Crafts acylations and Diels-Alder reactions. For example, it accelerates cycloadditions by polarizing dienophiles through π-π interactions with the electron-deficient pyridinium ring .
Electrochemical Systems
As a room-temperature ionic liquid (RTIL), it serves as a conductive electrolyte in supercapacitors and lithium-ion batteries. The tetrafluoroborate anion enhances ionic conductivity (up to 15 mS/cm at 25°C in analogous systems) , while the cyano groups improve thermal stability (>300°C) .
Pharmaceutical Intermediates
The cyano groups are precursors to amines and carboxylic acids, enabling the synthesis of bioactive molecules. Recent patents highlight its use in preparing kinase inhibitors and antiviral agents .
Recent Advances and Future Directions
Emerging studies explore its use in:
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Organic Photovoltaics: As a dopant to enhance electron transport in perovskite solar cells .
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Metal-Organic Frameworks (MOFs): As a structure-directing agent for porous materials with high CO₂ adsorption capacity .
Challenges include scaling up synthesis and reducing production costs. Collaborative efforts between academia and industry are critical to unlocking its full potential.
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